(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Overview
Description
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2 and its molecular weight is 291.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A focus on the synthesis and biological activity of complex amines and piperidines can be observed, often aiming at developing substances with potential pharmacological applications:
Chemical Synthesis and Derivative Development :
- (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and related compounds are often used as starting materials or intermediates in the synthesis of more complex organic molecules. The research explores innovative synthetic pathways and chemical transformations to create derivatives with potential biological activities (Noubade et al., 2009; Veselov et al., 2009; Lennox et al., 2001).
Bioactive Compound Synthesis :
- Several studies focus on the creation of compounds with potential biological activities, indicating an interest in developing therapeutics or exploring the biological interactions of these molecules. Research includes the synthesis of benzylpiperidones and their stereochemistry, potentially relevant in medicinal chemistry due to the biological significance of stereochemistry in drug design and pharmacological activity (Dindulkar et al., 2012).
Diverse Chemical Library Generation :
- Compounds similar to this compound are utilized as starting materials or intermediates in generating libraries of structurally diverse compounds. This is indicative of research aiming to expand the chemical space explored for drug discovery and other applications. The generation of such libraries might involve various chemical reactions, including alkylation and ring closure, to create a wide array of structures with potential biological or chemical utility (Roman, 2013).
Mechanism of Action
As this compound is an impurity of Tofacitinib , it might share some of the mechanisms of action of Tofacitinib. Tofacitinib is a Janus kinase inhibitor, which means it works by inhibiting the activity of one or more of the Janus kinase family of enzymes, thereby interfering with the JAK-STAT signaling pathway.
Safety and Hazards
Properties
IUPAC Name |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-CIKMBUIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716624 | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354486-07-9 | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-1-Benzyl-N,4-dimethyl-3-piperidinamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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